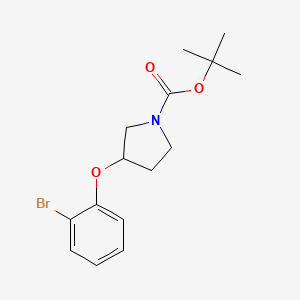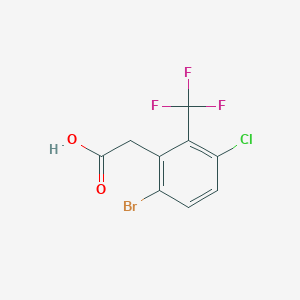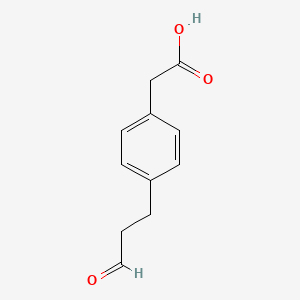
(4-(Carboxymethyl)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Carboxymethyl)phenyl)propanal, also known as benzeneacetic acid, 4-(3-oxopropyl)-, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound features a phenyl ring substituted with a carboxymethyl group and a propanal group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Carboxymethyl)phenyl)propanal typically involves the reaction of 4-(carboxymethyl)benzaldehyde with propanal under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Carboxymethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of (4-(carboxymethyl)phenyl)propanoic acid.
Reduction: Formation of (4-(carboxymethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Carboxymethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-(Carboxymethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl ring and carboxymethyl group can also influence the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Carboxymethyl)phenyl)ethanal: Similar structure but with an ethanal group instead of a propanal group.
(4-(Carboxymethyl)phenyl)methanol: Similar structure but with a methanol group instead of a propanal group.
(4-(Carboxymethyl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of a propanal group.
Uniqueness
The presence of both the carboxymethyl and propanal groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-[4-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-7-1-2-9-3-5-10(6-4-9)8-11(13)14/h3-7H,1-2,8H2,(H,13,14) |
InChI-Schlüssel |
DMKGPMKNIZEIBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
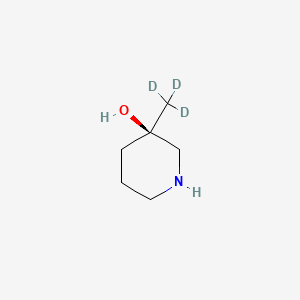
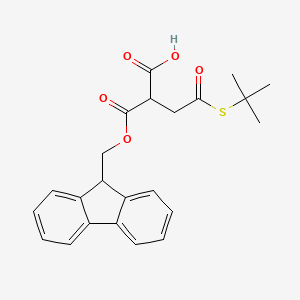
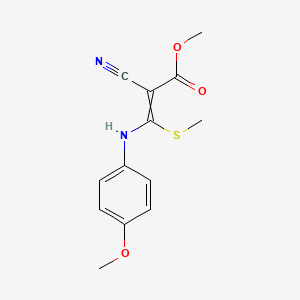
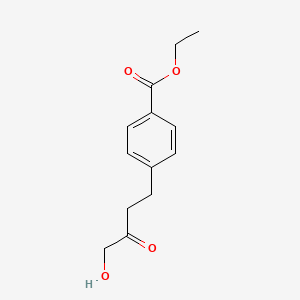
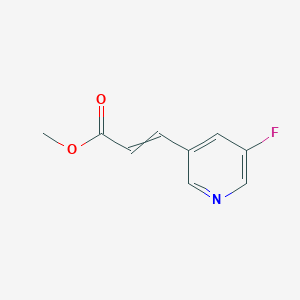
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
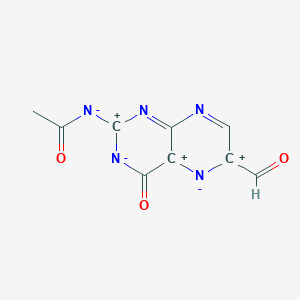
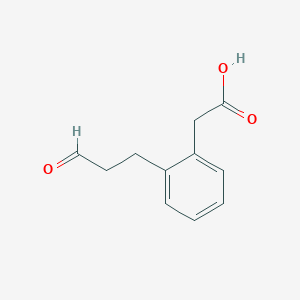
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
